N-(1H-benzimidazol-2-yl)-2-(2,3-dimethoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14793798
Molecular Formula: C21H22N4O4
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H22N4O4 |
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Molecular Weight | 394.4 g/mol |
IUPAC Name | N-(1H-benzimidazol-2-yl)-2-(2,3-dimethoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
Standard InChI | InChI=1S/C21H22N4O4/c1-25-17(26)11-13(18(25)12-7-6-10-16(28-2)19(12)29-3)20(27)24-21-22-14-8-4-5-9-15(14)23-21/h4-10,13,18H,11H2,1-3H3,(H2,22,23,24,27) |
Standard InChI Key | QVKNYHKBRQMEKJ-UHFFFAOYSA-N |
Canonical SMILES | CN1C(C(CC1=O)C(=O)NC2=NC3=CC=CC=C3N2)C4=C(C(=CC=C4)OC)OC |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound features a central pyrrolidine-3-carboxamide scaffold substituted with a 1-methyl-5-oxo group, a 2-(2,3-dimethoxyphenyl) moiety, and an N-linked benzimidazol-2-yl group. The benzimidazole component is a bicyclic aromatic system known for its role in modulating biological activity, particularly in kinase inhibition and DNA intercalation . The dimethoxyphenyl group introduces electron-rich aromatic characteristics, which may enhance binding affinity to hydrophobic pockets in target proteins.
Molecular Formula and Weight
Based on structural analogs , the molecular formula is estimated as , with a molecular weight of approximately 460.5 g/mol. The exact mass, computed using isotopic distribution models, would be 460.1747 Da .
Stereochemical Considerations
The pyrrolidine ring introduces a chiral center at the 3-position. Similar compounds, such as (3S)-N-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide , exhibit stereospecific bioactivity, suggesting that the absolute configuration of this compound may critically influence its pharmacological profile.
Spectroscopic Characterization
Key spectral data for related compounds include:
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NMR (400 MHz, DMSO-): Aromatic protons from the benzimidazole and dimethoxyphenyl groups appear as multiplet signals between δ 6.8–7.5 ppm, while the pyrrolidone carbonyl resonates near δ 170 ppm in NMR.
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Mass Spectrometry: Electrospray ionization (ESI-MS) typically yields a molecular ion peak at m/z 461.2 [M+H] .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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Benzimidazole-2-amine: Synthesized via condensation of o-phenylenediamine with cyanogen bromide.
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2-(2,3-Dimethoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid: Prepared through a multi-step sequence involving cyclization of γ-aminobutyric acid derivatives and subsequent Friedel-Crafts alkylation.
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Coupling Strategy: Amide bond formation between the carboxylic acid and benzimidazole-2-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) .
Optimized Synthesis Protocol
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Step 1: Synthesis of 2-(2,3-Dimethoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic Acid
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React methyl γ-ketoglutarate with 2,3-dimethoxybenzaldehyde under acidic conditions to form the pyrrolidone ring.
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Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
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Step 2: Preparation of Benzimidazole-2-amine
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Heat o-phenylenediamine with ammonium thiocyanate in HCl, followed by oxidative cyclization using PbO.
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Step 3: Amide Coupling
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but poorly soluble in water (<0.1 mg/mL).
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Stability: Stable under inert conditions at −20°C for >6 months. Degrades upon exposure to UV light (t: 48 hours under ambient lighting) .
Thermal Properties
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Melting Point: Estimated at 218–222°C (DSC, heating rate 10°C/min).
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Thermogravimetric Analysis (TGA): Decomposition onset at 240°C, with a mass loss of 95% by 300°C.
Mechanistic Insights and Biological Activity
Putative Targets and Pathways
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Kinase Inhibition: The benzimidazole moiety may compete with ATP for binding in kinase catalytic domains, analogous to imatinib derivatives .
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Anti-Inflammatory Activity: Dimethoxyphenyl groups are associated with COX-2 and 5-LOX inhibition, as seen in structurally related NSAIDs.
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Antiproliferative Effects: Pyrrolidone derivatives exhibit tubulin polymerization inhibition, disrupting mitosis in cancer cells.
In Silico Predictions
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